molecular formula C19H32N4OS B5971360 N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide

Cat. No.: B5971360
M. Wt: 364.6 g/mol
InChI Key: DEQZTABFUSGLBT-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final step involves the coupling of the thiazole and piperidine intermediates with a carboxamide group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted piperidine derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide is unique due to its combination of the thiazole, piperidine, and carboxamide groups, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4OS/c1-14(2)22-9-6-17(7-10-22)23-8-4-5-16(12-23)19(24)20-11-18-21-15(3)13-25-18/h13-14,16-17H,4-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZTABFUSGLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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